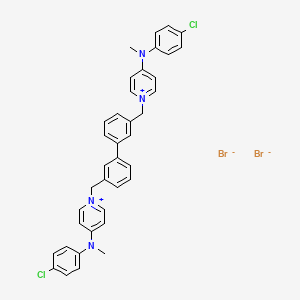
795316-16-4 (Bromide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACG-548B is a potent, selective choline kinase α (ChoKα) inhibitor.
Wissenschaftliche Forschungsanwendungen
Oxidative Treatment in Water Sources
Bromide is found in various water sources and undergoes oxidation to form hypobromous acid/hypobromite and other bromine species during oxidative water treatment. These species react with numerous inorganic and organic compounds, including micropollutants. The reactions of bromine with these compounds are generally faster than chlorine, indicating its potential for efficient water treatment processes (Heeb et al., 2014).
Use as a Tracer in Environmental Studies
Bromide is a valuable tracer for studying water and solute transport in soil due to its non-reactive nature with soil minerals and its low environmental background concentrations. This makes it a better tracer than chloride in certain environmental studies (Flury & Papritz, 1993).
Solid-State NMR Characterization
Solid-state NMR spectroscopy is a tool to characterize the local structure and symmetry around bromide ions in inorganic systems. This method can provide detailed insights into the crystalline structures and hydration states of various bromide compounds (Widdifield & Bryce, 2010).
Agricultural Research
Bromide compounds, such as methyl bromide, have been extensively used in agriculture for pest and pathogen control. Research has focused on finding alternatives to methyl bromide due to environmental concerns. This includes studying the efficacy of other chemicals and integrated pest management strategies (Schneider et al., 2003).
Role in Tissue Development
Bromine, in the form of bromide, plays a crucial role as a cofactor in the formation of sulfilimine crosslinks within collagen IV. This process is essential for tissue development and architecture, highlighting the biological significance of bromide (McCall et al., 2014).
Atmospheric Chemistry
Bromide compounds, particularly methyl bromide, contribute to stratospheric ozone depletion. Understanding the chemistry of bromine in the atmosphere is crucial for assessing and mitigating its environmental impact (Wofsy et al., 1975).
Eigenschaften
CAS-Nummer |
795316-16-4 |
|---|---|
Produktname |
795316-16-4 (Bromide) |
Molekularformel |
C38H34Br2Cl2N4 |
Molekulargewicht |
777.4 g/mol |
IUPAC-Name |
1-[[3-[3-[[4-(4-chloro-N-methylanilino)pyridin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-(4-chlorophenyl)-N-methylpyridin-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C38H34Cl2N4.2BrH/c1-41(35-13-9-33(39)10-14-35)37-17-21-43(22-18-37)27-29-5-3-7-31(25-29)32-8-4-6-30(26-32)28-44-23-19-38(20-24-44)42(2)36-15-11-34(40)12-16-36;;/h3-26H,27-28H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
ZFCCRPWNWOHZEN-UHFFFAOYSA-L |
SMILES |
CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C4=CC=CC(=C4)C[N+]5=CC=C(C=C5)N(C)C6=CC=C(C=C6)Cl.[Br-].[Br-] |
Kanonische SMILES |
CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C4=CC=CC(=C4)C[N+]5=CC=C(C=C5)N(C)C6=CC=C(C=C6)Cl.[Br-].[Br-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ACG-548B; ACG 548B; ACG548B; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



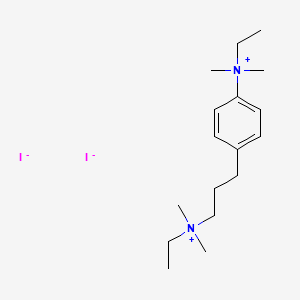
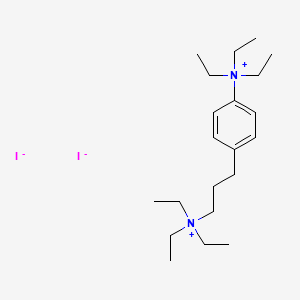
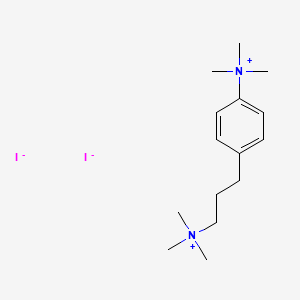
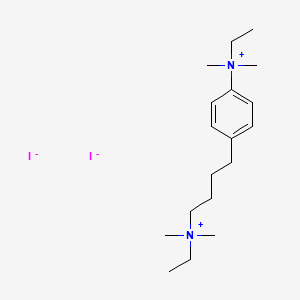
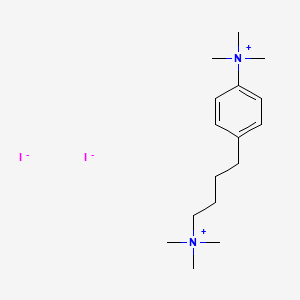
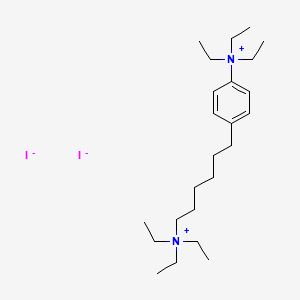
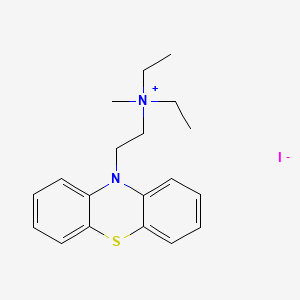
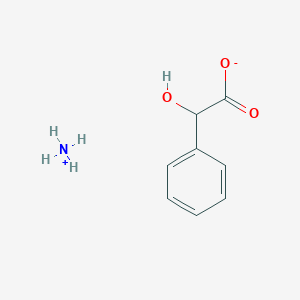
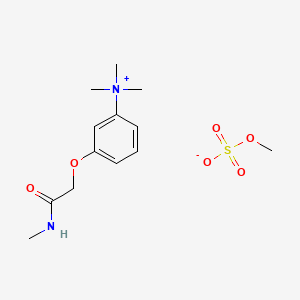
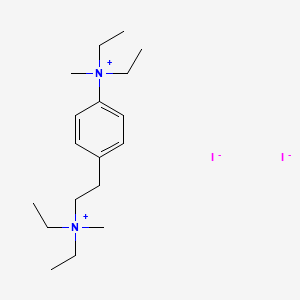
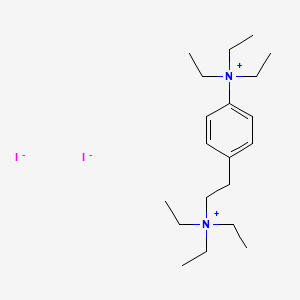
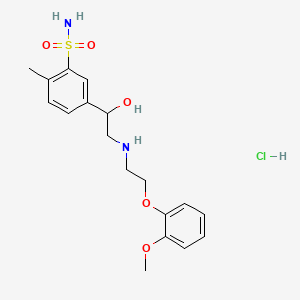

![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)